Cas no 899994-29-7 (4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide)

4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 1,1-dioxo-1λ⁶,2-thiazinan-2-yl moiety and a 2-(2-methoxyphenyl)ethyl group. This structure suggests potential utility in medicinal chemistry, particularly as a bioactive scaffold for targeting specific receptors or enzymes. The sulfonyl group (1,1-dioxo) enhances stability and may influence binding affinity, while the methoxyphenyl ethyl side chain could contribute to lipophilicity and membrane permeability. Its well-defined molecular architecture makes it a candidate for further pharmacological evaluation, particularly in neurological or inflammatory research. The compound's purity and synthetic reproducibility are critical for consistent experimental outcomes.
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide structure
899994-29-7 structure
商品名:4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide
CAS番号:899994-29-7
MF:C20H24N2O4S
メガワット:388.480564117432
CID:5492014

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-(1,1-dioxothiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
    • 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide
    • インチ: 1S/C20H24N2O4S/c1-26-19-7-3-2-6-16(19)12-13-21-20(23)17-8-10-18(11-9-17)22-14-4-5-15-27(22,24)25/h2-3,6-11H,4-5,12-15H2,1H3,(H,21,23)
    • InChIKey: ILNXSGJKYLGDAZ-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1=CC=CC=C1OC)(=O)C1=CC=C(N2CCCCS2(=O)=O)C=C1

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2781-0053-20mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2781-0053-5mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2781-0053-25mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2781-0053-4mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2781-0053-10mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2781-0053-15mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2781-0053-3mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2781-0053-1mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2781-0053-30mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2781-0053-40mg
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
899994-29-7 90%+
40mg
$140.0 2023-05-16

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide 関連文献

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 899994-29-7 and Product Name: 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide

The compound with the CAS number 899994-29-7 and the product name 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a thiazinan-2-yl moiety and a benzamide group in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural framework of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide incorporates elements that are known to exhibit pharmacological activity. Specifically, the thiazinan-2-yl group is a heterocyclic structure that has been identified as having potential antimicrobial and anti-inflammatory properties. This is complemented by the benzamide moiety, which is frequently found in bioactive molecules and is known for its ability to interact with protease enzymes.

Current research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug design. The compound in question demonstrates this principle by combining two distinct pharmacophoric regions—the thiazinan-2-yl group and the benzamide moiety—into a single molecular entity. This approach has been shown to enhance binding affinity and selectivity towards specific biological targets. For instance, studies have indicated that thiazinan derivatives can inhibit certain enzymes involved in cancer progression, while benzamides are known to interact with receptors and channels that play roles in pain perception and neurotransmission.

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide involves a series of well-established organic reactions that highlight the synthetic prowess of modern chemical methodologies. The introduction of the thiazinan-2-yl group requires careful control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of the benzamide group necessitates precise functionalization strategies to maintain the integrity of the overall molecular structure. These synthetic challenges underscore the complexity involved in developing such compounds but also demonstrate the feasibility of their production through advanced chemical techniques.

From a pharmacological perspective, the compound's potential applications are broad. The combination of its structural features suggests that it may exhibit dual functionality—targeting multiple pathways simultaneously—which could be particularly advantageous in treating multifactorial diseases. For example, its ability to interact with both protease enzymes and receptors could make it effective in conditions where both enzymatic and receptor-mediated mechanisms are implicated.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before they are synthesized. By leveraging molecular modeling techniques, scientists can simulate how 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide interacts with various biological targets. These simulations have revealed promising insights into its potential efficacy against several disease-related proteins. Such computational studies not only save time and resources but also provide valuable guidance for optimizing the compound's pharmacological properties.

In addition to its potential therapeutic applications, this compound also holds promise for industrial uses. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, which could be used in various chemical processes. The versatility of its functional groups allows for further modifications that could tailor its properties for specific industrial applications.

The regulatory landscape for new chemical entities like 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide is stringent but well-defined. Compliance with international standards ensures that such compounds are safe for use in both research and commercial settings. Manufacturers must adhere to rigorous guidelines regarding quality control, purity standards, and environmental safety to ensure that these compounds meet the necessary requirements.

As research continues to evolve, new methodologies for studying the biological activity of compounds like this one will emerge. Techniques such as high-throughput screening (HTS) and CRISPR-based assays will enable researchers to rapidly assess their efficacy against a wide range of targets. These advancements will accelerate the discovery process and facilitate the development of novel therapeutics based on similar molecular frameworks.

The integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, computational biology, and pharmacology—has been instrumental in advancing our understanding of this compound's potential applications. Such collaborative efforts are essential for translating basic research findings into tangible benefits for human health.

In conclusion,4-(1,1-dioxo-1lambda6,2-thiazinan-2-yli)-N-Ni(=O)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-[CH3C(=O)NC6H4OC(=O)CH(CH3)(CH3)](CAS No: 899994297) represents a significant contribution to the field of chemical pharmaceuticals. Its unique structural features combined with promising preclinical data make it a compelling candidate for further development into new therapeutic agents or industrial intermediates.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量